ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride
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Overview
Description
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl pyruvate with a suitable hydrazine derivative, followed by cyclization in the presence of polyphosphoric acid esters . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Indole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Pyrroloindoles: These compounds share structural similarities and are used in similar applications.
Uniqueness
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride is unique due to its specific combination of pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H |
InChI Key |
NOHBWWRBLSVIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)CNC2.Cl.Cl |
Origin of Product |
United States |
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